molecular formula C14H17NO4 B2988999 tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate CAS No. 220064-81-3

tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B2988999
CAS No.: 220064-81-3
M. Wt: 263.293
InChI Key: DSJJLADJHWAWFB-NSHDSACASA-N
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Description

tert-Butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate: is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a tert-butyl group, a phenyl group, and a carboxylate group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl chloroformate with (4R)-4-phenyl-2-oxazolidinone. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are usually mild, and the product is obtained in good yield after purification.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the oxazolidine framework, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group under appropriate conditions.

    Substitution: The compound can participate in substitution reactions, especially at the tert-butyl group, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group may yield phenolic derivatives, while reduction of the oxo group may produce hydroxylated compounds.

Scientific Research Applications

tert-Butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can act as a nucleophile, participating in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound. The phenyl group can engage in π-π interactions, affecting the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

    tert-Butyl (4R)-2-oxo-4-methyl-1,3-oxazolidine-3-carboxylate: Similar structure but with a methyl group instead of a phenyl group.

    tert-Butyl (4R)-2-oxo-4-ethyl-1,3-oxazolidine-3-carboxylate: Similar structure but with an ethyl group instead of a phenyl group.

    tert-Butyl (4R)-2-oxo-4-isopropyl-1,3-oxazolidine-3-carboxylate: Similar structure but with an isopropyl group instead of a phenyl group.

Uniqueness: tert-Butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s ability to participate in π-π interactions and increases its hydrophobicity, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-11(9-18-12(15)16)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJJLADJHWAWFB-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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